Crolibulin (EPC2407) is a synthetic, small molecule [, ] derived from the 2-amino-3-cyano-4H-chromene scaffold []. This scaffold is considered a privileged structure in medicinal chemistry due to its presence in various pharmacologically active compounds [, ]. Crolibulin has gained significant attention in scientific research, particularly for its antitumor properties [, ].
Crolibulin is derived from chromene-based structures, which are known for their diverse biological activities. The compound has been investigated in preclinical and clinical settings for its efficacy against various solid tumors. It has progressed to phase I/II clinical trials, demonstrating favorable safety and tolerability profiles when administered alone or in combination with other chemotherapeutic agents like cisplatin .
The synthesis of Crolibulin involves several key steps:
Crolibulin primarily undergoes interactions with tubulin, leading to its destabilization:
Crolibulin's mechanism of action revolves around its ability to disrupt microtubule dynamics:
Crolibulin exhibits several notable physical and chemical properties:
Crolibulin's primary application lies in oncology:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: